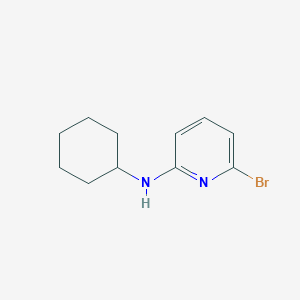

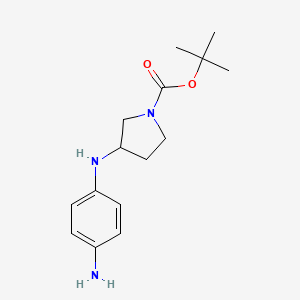

![molecular formula C14H10F3NO2 B1371800 6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-57-2](/img/structure/B1371800.png)

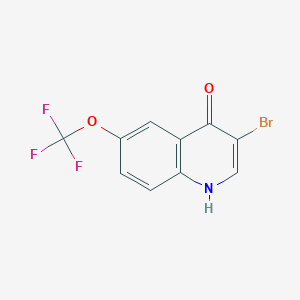

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde

説明

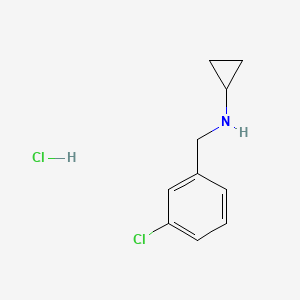

“6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 . It is intended for research use only and is not for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-9(6-11)7-18-8-10(13(20)21)4-5-12(18)19/h1-6,8H,7H2,(H,20,21) . This code provides a specific representation of the molecular structure.

科学的研究の応用

Fascinating Variability in Chemistry and Properties

A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the multifaceted nature of these compounds. Their diverse forms, including protonated and deprotonated states, contribute to a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This review also identifies potential areas for future research and investigation of currently unknown analogues (Boča, Jameson, & Linert, 2011).

Advancements in 3-Hydroxycoumarin Chemistry

Hydroxycoumarins, particularly 3-hydroxycoumarin, are recognized for their chemical, photochemical, and biological properties. This compound's synthesis primarily involves salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, leading to the formation of various heterocyclic compounds. The biological applications of 3-hydroxycoumarin span genetics, pharmacology, microbiology, and more, showcasing its versatility and importance in different scientific domains (Yoda, 2020).

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, crucial in pharmacology, require synthetic methods due to their limited natural availability. Various synthesis protocols, including Suzuki coupling reactions and reactions involving Michael acceptor with dicarbonyl compounds, have been developed. These methods offer efficient and simple procedures to synthesize these pharmacologically important compounds (Mazimba, 2016).

Functional Chemical Groups and CNS Acting Drugs

Research on functional chemical groups that may serve as lead molecules for the synthesis of CNS acting drugs has identified heterocycles as a significant class. These heterocycles, including compounds like pyridine, furan, thiophene, and others, show a range of effects on the CNS, from depression to convulsion. The versatility of these compounds underscores their potential in synthesizing new CNS-active drugs (Saganuwan, 2017).

Optoelectronic Materials and Quinazolines

Quinazolines are recognized in medicinal chemistry for their biological activities and have recently been explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, indicating their potential in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

将来の方向性

特性

IUPAC Name |

6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-10(6-12)7-18-8-11(9-19)4-5-13(18)20/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAAKVLOUBEGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

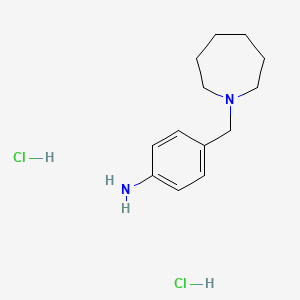

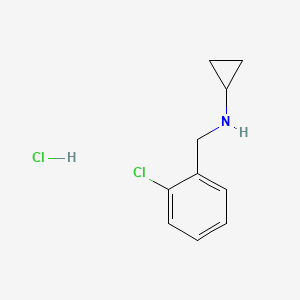

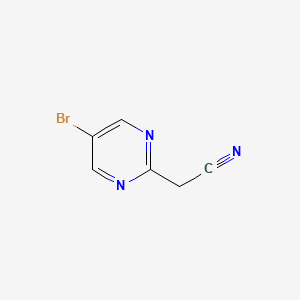

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)